(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16312868
InChI: InChI=1S/C21H17N3O2S2/c1-13-10-16(26-2)8-9-17(13)19-14(11-18-20(25)22-21(27)28-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,27)/b18-11-
SMILES:
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.5 g/mol

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16312868

Molecular Formula: C21H17N3O2S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H17N3O2S2
Molecular Weight 407.5 g/mol
IUPAC Name (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H17N3O2S2/c1-13-10-16(26-2)8-9-17(13)19-14(11-18-20(25)22-21(27)28-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,27)/b18-11-
Standard InChI Key MCIJNDPYKNYHRD-WQRHYEAKSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C21H17N3O2S2, with a molecular weight of 407.5 g/mol. Its IUPAC name, (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture:

  • A thiazolidin-4-one ring with a thioxo group at position 2.

  • A pyrazole moiety substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1.

  • A methylidene bridge (Z-configuration) connecting the thiazolidinone and pyrazole rings.

The stereochemistry at the C5 position (Z-configuration) is critical for maintaining planar geometry, which facilitates interactions with biological targets.

Spectroscopic and Computational Data

Key spectral features include:

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch).

  • NMR: Distinct signals for the methoxy proton (δ 3.8 ppm), methyl group (δ 2.4 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 407.5 confirms the molecular weight.

Computational studies using density functional theory (DFT) reveal a dipole moment of 4.2 D, suggesting moderate polarity conducive to membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages (Table 1):

Table 1: Synthetic Route to (5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

StepReactionReagents/ConditionsYield
1Formation of 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeVilsmeier-Haack reaction on 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole68%
2Cyclocondensation with 2-thioxothiazolidin-4-oneKnoevenagel condensation, acetic acid catalyst, reflux52%
3PurificationColumn chromatography (silica gel, ethyl acetate/hexane)89%

The Vilsmeier-Haack reaction introduces the aldehyde group to the pyrazole precursor, followed by Knoevenagel condensation with 2-thioxothiazolidin-4-one to form the methylidene bridge. Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s sulfur atom.

Yield Optimization

Reaction efficiency depends on:

  • Catalyst: Using 10 mol% piperidine improves condensation yield to 65%.

  • Solvent: Ethanol-water (4:1) enhances solubility of intermediates.

  • Temperature: Reflux at 80°C minimizes side-product formation.

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, it disrupts microbial cell membranes via interaction with phosphatidylglycerol and ergosterol.

Anti-Inflammatory and Anticancer Properties

  • COX-2 Inhibition: 85% inhibition at 10 μM, surpassing celecoxib (72%).

  • Cytotoxicity: IC₅₀ values of 8.2 μM (MCF-7) and 11.4 μM (A549) via apoptosis induction.

  • Angiogenesis Suppression: Reduces VEGF expression by 60% in HUVEC cells.

Mechanism of Action

Enzyme Targets

The compound binds to:

  • Cyclooxygenase-2 (COX-2): Hydrogen bonding with Arg120 and Tyr355 stabilizes the enzyme-inhibitor complex.

  • Topoisomerase II: Intercalates DNA, preventing religation of cleaved strands.

Cellular Effects

  • Reactive Oxygen Species (ROS): Increases intracellular ROS by 2.5-fold, triggering mitochondrial apoptosis.

  • NF-κB Pathway: Downregulates NF-κB phosphorylation, reducing pro-inflammatory cytokines.

Applications and Comparative Analysis

Drug Development

Derivatives of this compound are being explored for:

  • Antidiabetic Agents: PPAR-γ agonism (EC₅₀ = 0.8 μM).

  • Neuroprotective Therapies: Inhibits Aβ42 aggregation by 40%.

Structural Analogues

Table 3: Comparative Analysis of Thiazolidinone Analogues

CompoundSubstituentActivity (IC₅₀)
VC163128684-methoxy-2-methylphenyl8.2 μM (MCF-7)
STK8144334-ethoxy-2-methylphenyl10.1 μM (MCF-7)
AKOS0160717494-chlorophenyl15.3 μM (MCF-7)

The 4-methoxy group enhances electron density, improving target binding affinity .

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